molecular formula C11H13N3O2 B1321411 Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 185133-90-8

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1321411
CAS No.: 185133-90-8
M. Wt: 219.24 g/mol
InChI Key: RWPAXRHWORQNQS-UHFFFAOYSA-N
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Description

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 8 and a methyl group at position 2. The amino group at position 8 introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents.

Properties

IUPAC Name

ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPAXRHWORQNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617278
Record name Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185133-90-8
Record name Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Industrial production methods often employ solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the reaction .

Chemical Reactions Analysis

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Chlorine Substitution : Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate exhibits higher molecular weight and distinct reactivity due to the electronegative chlorine atom, which may facilitate nucleophilic substitution reactions .

Functional Group Diversity

Functional groups at position 8 dramatically alter chemical behavior and applications:

Compound Name Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate Benzyloxy C₁₈H₁₈N₂O₃ 310.35 Used as a pharmaceutical intermediate; CAS 96428-50-1
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate Hydroxy C₁₁H₁₂N₂O₃ 220.23 Potential for further functionalization via esterification
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Bromo, CF₃ C₁₂H₈BrF₃N₂O₂ 357.11 Halogen and CF₃ groups enhance electrophilic reactivity

Key Observations :

  • Benzyloxy Group : The benzyloxy substituent in Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate increases steric bulk and lipophilicity, making it suitable for cross-coupling reactions in drug synthesis .
  • Trifluoromethyl Group : Compounds like Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 874830-63-4) exhibit enhanced metabolic stability and bioavailability due to the electron-withdrawing CF₃ group .

Physicochemical Data

Compound Name Melting Point (°C) IR (ν, cm⁻¹) Yield (%) Reference
Ethyl 4-methylthio-2-oxo-2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-3-carboxylate 172–175 1703 59
Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-3-carboxylate 181–184 1693 73

Note: The target compound’s absence of reported melting points or spectral data highlights a gap in existing literature, necessitating further experimental characterization.

Biological Activity

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 185133-90-8) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • Melting Point : 150-152°C

This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is generally conducted in neutral or weakly basic organic solvents at elevated temperatures to yield the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors involved in the viral lifecycle .

Anticancer Activity

This compound has shown promising results in preclinical studies as an anticancer agent. Its anticancer mechanisms may include:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell proliferation and survival.

Table 1 summarizes the anticancer activity observed in various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HepG2 (Liver Cancer)<10Induction of apoptosis
A431 (Skin Cancer)<15Inhibition of kinase activity

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes.
  • Receptor Modulation : It can modulate receptor activity involved in signaling pathways relevant to cancer and infection.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

A notable study investigated the efficacy of this compound against multidrug-resistant tuberculosis. The results demonstrated that the compound exhibited significant antibacterial activity against Mycobacterium tuberculosis strains resistant to conventional therapies. This highlights its potential as a novel therapeutic agent in combating drug-resistant infections .

Comparison with Similar Compounds

This compound can be compared with other imidazo[1,2-a]pyridine derivatives regarding their biological activities:

Compound NameBiological ActivityNotable Differences
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylateModerate anticancer activityDifferent substituent position
2-Ethyl-6-chloroimidazo[1,2-a]pyridineSignificant anti-tuberculosis activityEnhanced potency against resistant strains

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